molecular formula C13H13Cl2N3O B2784075 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 350999-72-3

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B2784075
CAS No.: 350999-72-3
M. Wt: 298.17
InChI Key: VHTIPTMYBBZXJQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c14-11-2-1-10(9-12(11)15)17-5-7-18(8-6-17)13(19)3-4-16/h1-2,9H,3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTIPTMYBBZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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